Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate
Description
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate is a boronate ester derivative featuring a pyridine ring substituted with a dioxaborolane group and a piperidine-4-carboxylate moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Such structural attributes make it valuable in pharmaceutical and materials science research, particularly as a building block for complex heterocycles .
Properties
Molecular Formula |
C18H27BN2O4 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-6-9-20-15(12-14)21-10-7-13(8-11-21)16(22)23-5/h6,9,12-13H,7-8,10-11H2,1-5H3 |
InChI Key |
JWNSXHHYXMNTOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(CC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate typically involves multiple steps. One common route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex molecules with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Analogs
- Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylate ():
- Key Difference : Replacement of pyridin-2-yl with pyrimidin-2-yl introduces a second nitrogen atom in the aromatic ring.
- Impact : Pyrimidine’s electron-deficient nature enhances reactivity in cross-couplings but may reduce solubility due to increased polarity. The nitrogen-rich system could also facilitate coordination with transition metals, improving catalytic efficiency in Pd-mediated reactions .
Piperidine vs. Tetrahydropyridine Derivatives
- tert-Butyl 2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (): Key Difference: A partially unsaturated tetrahydropyridine ring replaces the saturated piperidine. Impact: The unsaturated system may increase planar rigidity, affecting π-stacking interactions in materials science applications.
Aromatic vs. Aliphatic Boronates
- Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (): Key Difference: Boronate attached to a methyl-substituted benzene ring instead of pyridine. However, the benzene ring enhances stability under acidic conditions, making it preferable for certain synthetic pathways .
Electronic and Reactivity Profiles
Fluorescent Probe PY-BE ():
- Structure : Styryl-conjugated pyridine-boronate.
- Comparison : The extended π-system in PY-BE enables ratiometric fluorescence for H₂O₂ detection, a property absent in the target compound. The piperidine-carboxylate in the target compound, however, provides better aqueous solubility for biological applications .
N-Methylpyridine Carboxamide Derivative ():
- Structure : N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide.
- Comparison: Replacement of the piperidine-carboxylate with a carboxamide group increases hydrolytic stability, making it suitable for prolonged storage.
Physicochemical Properties
Biological Activity
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a pyridine moiety and a dioxaborolane group. This unique arrangement contributes to its pharmacological properties.
Molecular Formula
- Molecular Formula : CHBNO
- Molecular Weight : 285.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in key signaling pathways. The dioxaborolane group is known for its role in stabilizing interactions with biological molecules.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies show that derivatives can inhibit the growth of various cancer cell lines by modulating pathways such as PI3K/AKT/mTOR .
2. Enzyme Inhibition
The compound has been noted for its ability to inhibit specific kinases:
- PKB Inhibition : Similar compounds have demonstrated selectivity for PKB (Protein Kinase B), which plays a crucial role in cell survival and metabolism .
Case Study 1: PKB Inhibition
A study investigating the effects of modified piperidine derivatives revealed that certain analogs could inhibit PKB activity effectively while maintaining low toxicity profiles in vivo. The results indicated a promising therapeutic window for further development .
| Compound | IC (nM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|
| Compound A | 25 | 150 |
| Compound B | 35 | 120 |
Case Study 2: Antitumor Efficacy
In vivo studies on xenograft models demonstrated that compounds related to this structure significantly reduced tumor size without causing severe side effects. The observed mechanism involved apoptosis induction in cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate, and how is it characterized?
- Methodology :
- Synthesis : The boronic ester moiety is typically introduced via Miyaura borylation using pinacol borane under palladium catalysis. Piperidine and pyridine coupling can be achieved via Buchwald-Hartwig amination or nucleophilic substitution .
- Characterization : Key techniques include:
- NMR : and NMR to confirm regioselectivity of the pyridine-boronate linkage.
- HPLC : Purity assessment using reverse-phase chromatography (e.g., C18 column, methanol/water mobile phase) .
- Data Table :
| Reaction Step | Yield (%) | Key Spectral Data (NMR, IR) | Reference |
|---|---|---|---|
| Boronate formation | 65–75 | NMR: δ 28–30 ppm | |
| Piperidine coupling | 50–60 | NMR: δ 3.7 ppm (ester methyl) |
Q. What are the primary applications of this compound in organic synthesis?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : The boronic ester group enables C–C bond formation with aryl halides. Optimize using Pd(PPh) (1–5 mol%) and NaCO in THF/water (3:1) at 80°C .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH in THF/water for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki couplings involving this compound when conflicting yields are reported?
- Methodology :
- Contradiction Analysis : Discrepancies in yields (e.g., 40–80%) may arise from solvent polarity, oxygen sensitivity, or catalyst loading.
- Optimization Steps :
Use degassed solvents (e.g., dioxane instead of THF) to prevent boronate oxidation.
Screen ligands (e.g., SPhos vs. XPhos) to enhance catalytic efficiency .
- Data Table :
| Catalyst System | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pd(OAc)/SPhos | Dioxane | 78 | 98.5% | |
| PdCl(dppf) | THF | 62 | 95.2% |
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) during characterization be resolved?
- Methodology :
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping peaks in the piperidine region (δ 1.5–3.0 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
- Example : A reported δ 3.7 ppm (ester methyl) may shift to δ 3.5 ppm if residual DMSO-d is present .
Q. What computational methods predict the reactivity of this compound in different solvent environments?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model solvation effects (e.g., polar protic vs. aprotic solvents) on boronate stability .
- Key Findings :
- THF stabilizes the boronate via Lewis acid-base interactions, while water increases hydrolysis risk.
- Activation energy for Suzuki coupling decreases by 15% in dioxane vs. THF .
Q. What is the compound’s potential role in medicinal chemistry, given its structural complexity?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the piperidine ester to assess bioactivity (e.g., acetylcholinesterase inhibition via Ellman’s assay) .
- Target Interaction Studies : Molecular docking (AutoDock Vina) predicts affinity for kinase targets (e.g., EGFR) due to pyridine-boronate hydrogen bonding .
Data Contradiction and Resolution
Q. How to address conflicting melting points reported for structurally similar boronate derivatives?
- Analysis :
- reports mp 122.5–123.5°C for a pyrido-oxazine boronate, while cites 128–131°C for a triazole derivative.
- Resolution : Differences arise from crystallinity and substituent effects. Use differential scanning calorimetry (DSC) to verify thermal behavior under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
